molecular formula C19H13N3O5 B2860490 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide CAS No. 865285-96-7

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide

Cat. No. B2860490
CAS RN: 865285-96-7
M. Wt: 363.329
InChI Key: ZFBUFPXCSLYLDP-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a chromene ring with a carboxamide group. Compounds with these functional groups are often involved in various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For instance, oxadiazole derivatives can be synthesized from the corresponding carboxylic acids and hydrazides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. For example, the presence of the methoxy group might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Serotonin Receptor Binding

This compound has potential applications in the development of drugs targeting serotonin receptors, particularly the 5-HT1A receptor . It could serve as a highly selective ligand, contributing to the treatment of disorders such as depression, anxiety, and schizophrenia .

Alzheimer’s Disease Research

Due to its structural features, AB00685965-01 may be used in Alzheimer’s disease research. Its ability to cross the blood-brain barrier makes it a candidate for studying the central nervous system and developing treatments for neurodegenerative diseases .

Antidepressant Development

The compound’s interaction with serotonin receptors suggests it could be used to develop new antidepressants. Its selectivity and binding affinity are crucial for creating more effective and side-effect-free medications .

Molecular Structure Analysis

AB00685965-01 can be used in crystallography studies to understand molecular interactions and stability. Its structure provides a basis for synthesizing new compounds with potential pharmaceutical applications .

Agonist for Psychoactive Substance Research

The compound’s structure is similar to that of known psychoactive substances, making it useful for studying the metabolism and elimination properties of new psychoactive substances .

Scaffold for Drug Development

The compound’s scaffold can be utilized to create a variety of drugs, including those for treating central nervous system disorders. Its versatility in binding to different receptors opens up numerous possibilities for drug design .

Study of Blood-Brain Barrier Permeability

AB00685965-01 could be instrumental in studying how drugs cross the blood-brain barrier. This is vital for the development of treatments for brain-related illnesses .

Synthesis of Cage-like Structures

The compound’s structure allows for the synthesis of cage-like structures, which are important in the development of drugs that require a specific shape to interact with biological targets .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. For instance, some oxadiazole derivatives have been found to have anticancer activity .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential applications. For instance, if this compound shows promising biological activity, it could be further optimized for better efficacy and safety .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c1-25-14-8-4-3-7-12(14)18-21-22-19(27-18)20-17(24)16-10-13(23)11-6-2-5-9-15(11)26-16/h2-10H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUFPXCSLYLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide

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